molecular formula C9H12FNO2 B13055429 3-((1R,2S)-1-Amino-2-hydroxypropyl)-4-fluorophenol

3-((1R,2S)-1-Amino-2-hydroxypropyl)-4-fluorophenol

Cat. No.: B13055429
M. Wt: 185.20 g/mol
InChI Key: KSGRMAZGPPJXMG-CDUCUWFYSA-N
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Description

3-((1R,2S)-1-Amino-2-hydroxypropyl)-4-fluorophenol is a chiral compound with significant potential in various scientific fields. This compound features a fluorophenol moiety, which is known for its unique chemical properties, and a chiral amino alcohol group, which adds to its versatility in chemical reactions and biological interactions.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-((1R,2S)-1-Amino-2-hydroxypropyl)-4-fluorophenol typically involves the asymmetric synthesis of the chiral amino alcohol followed by its coupling with a fluorophenol derivative. One common method involves the use of chiral catalysts to achieve high enantioselectivity. For instance, the asymmetric reduction of a ketone precursor using a chiral catalyst can yield the desired chiral amino alcohol, which is then coupled with a fluorophenol derivative under mild conditions .

Industrial Production Methods: Industrial production of this compound may involve large-scale asymmetric synthesis using optimized chiral catalysts and continuous flow reactors to ensure high yield and purity. The use of automated systems for reaction monitoring and control can further enhance the efficiency and scalability of the production process .

Chemical Reactions Analysis

Types of Reactions: 3-((1R,2S)-1-Amino-2-hydroxypropyl)-4-fluorophenol undergoes various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to a carbonyl group using oxidizing agents like PCC (Pyridinium chlorochromate).

    Reduction: The amino group can be reduced to an amine using reducing agents like lithium aluminum hydride (LiAlH4).

    Substitution: The fluorine atom can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions:

    Oxidation: PCC in dichloromethane (DCM) at room temperature.

    Reduction: LiAlH4 in ether at low temperatures.

    Substitution: Nucleophiles like thiols or amines in the presence of a base such as sodium hydride (NaH).

Major Products:

Scientific Research Applications

3-((1R,2S)-1-Amino-2-hydroxypropyl)-4-fluorophenol has diverse applications in scientific research:

Mechanism of Action

The mechanism of action of 3-((1R,2S)-1-Amino-2-hydroxypropyl)-4-fluorophenol involves its interaction with specific molecular targets. The chiral amino alcohol group can form hydrogen bonds and electrostatic interactions with enzymes and receptors, modulating their activity. The fluorophenol moiety can participate in π-π interactions and hydrogen bonding, further enhancing its binding affinity and specificity. These interactions can influence various biochemical pathways, leading to the compound’s observed effects .

Comparison with Similar Compounds

  • 3-((1R,2S)-1-Amino-2-hydroxypropyl)-4-chlorophenol
  • 3-((1R,2S)-1-Amino-2-hydroxypropyl)-4-bromophenol
  • 3-((1R,2S)-1-Amino-2-hydroxypropyl)-4-iodophenol

Comparison: Compared to its analogs, 3-((1R,2S)-1-Amino-2-hydroxypropyl)-4-fluorophenol exhibits unique properties due to the presence of the fluorine atom. Fluorine’s high electronegativity and small size can enhance the compound’s metabolic stability and binding affinity to biological targets. This makes it a valuable compound in drug design and other applications where stability and specificity are crucial .

Properties

Molecular Formula

C9H12FNO2

Molecular Weight

185.20 g/mol

IUPAC Name

3-[(1R,2S)-1-amino-2-hydroxypropyl]-4-fluorophenol

InChI

InChI=1S/C9H12FNO2/c1-5(12)9(11)7-4-6(13)2-3-8(7)10/h2-5,9,12-13H,11H2,1H3/t5-,9-/m0/s1

InChI Key

KSGRMAZGPPJXMG-CDUCUWFYSA-N

Isomeric SMILES

C[C@@H]([C@@H](C1=C(C=CC(=C1)O)F)N)O

Canonical SMILES

CC(C(C1=C(C=CC(=C1)O)F)N)O

Origin of Product

United States

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